molecular formula C18H18N2O2 B1222646 (1-Methyl-2-imidazolyl)-(4-phenylmethoxyphenyl)methanol

(1-Methyl-2-imidazolyl)-(4-phenylmethoxyphenyl)methanol

Cat. No.: B1222646
M. Wt: 294.3 g/mol
InChI Key: DUQGHXKEIJQUTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-methyl-2-imidazolyl)-(4-phenylmethoxyphenyl)methanol is an aromatic ether.

Scientific Research Applications

Synthesis and Chemical Properties

  • (1-Methyl-1H-imidazol-2-yl) methanol derivatives, which include compounds structurally related to (1-Methyl-2-imidazolyl)-(4-phenylmethoxyphenyl)methanol, have been synthesized for various purposes. These derivatives are valuable as they can be converted into carbonyl compounds via quaternary salts (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).

Catalysis and Organic Synthesis

  • Methanol, a key component in the synthesis of this compound, has been utilized as both a hydrogen source and C1 synthon in chemical synthesis, including the N-methylation of amines. This showcases the compound's relevance in the field of organic synthesis and catalysis (Sarki et al., 2021).

Ligand Design and Metal Ion Complexation

  • Imidazolyl derivatives, closely related to this compound, have been synthesized and used as ligands in metal complexation. These compounds have shown increased water solubility and have been utilized in coordination with metals like ruthenium, indicating their potential in inorganic chemistry and material science applications (Krogstad et al., 2011).

Conformational and Structural Analysis

  • Studies on the steric bulk of imidazole derivatives, including compounds similar to this compound, have been conducted to understand their conformational equilibria. This research is significant in the field of molecular design and pharmacology (Perrin, Fabian, & Armstrong, 1994).

Pharmaceutical Applications

  • Research on imidazole derivatives has led to the synthesis of compounds with potential pharmaceutical applications. For example, the synthesis of 2-(disubstituted amino)-5(4)phenylimidazoles, which share a structural resemblance to this compound, indicates the compound's relevance in drug development and medicinal chemistry (Nishimura, Nakano, Shibamoto, & Kitajima, 1975).

Properties

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

(1-methylimidazol-2-yl)-(4-phenylmethoxyphenyl)methanol

InChI

InChI=1S/C18H18N2O2/c1-20-12-11-19-18(20)17(21)15-7-9-16(10-8-15)22-13-14-5-3-2-4-6-14/h2-12,17,21H,13H2,1H3

InChI Key

DUQGHXKEIJQUTQ-UHFFFAOYSA-N

SMILES

CN1C=CN=C1C(C2=CC=C(C=C2)OCC3=CC=CC=C3)O

Canonical SMILES

CN1C=CN=C1C(C2=CC=C(C=C2)OCC3=CC=CC=C3)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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